![molecular formula C16H14N2O5S B2578042 4-[(4-methoxyphenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one CAS No. 861210-87-9](/img/structure/B2578042.png)
4-[(4-methoxyphenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one
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Overview
Description
The compound “4-[(4-methoxyphenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one” has a molecular formula of C16H14N2O5S . It has an average mass of 346.358 Da and a monoisotopic mass of 346.062347 Da .
Physical And Chemical Properties Analysis
The compound is a solid under normal conditions . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Antifungal Activity
This compound has been found to exhibit good antifungal activities against eight kinds of plant pathogenic fungi . Some of these compounds showed superiority over the commercial fungicide hymexazol . This suggests that these sulfone derivatives can be used as possible lead compounds for the development of potential agrochemicals .
Inhibitory Effects on Phytopathogenic Fungi
The inhibitory effects of the synthesized oxadiazole methyl sulfone compounds on phytopathogenic fungi were studied . Two fungi, F. oxysporum and C. mandshurica, representing typical fungi often occurring in the Chinese agro-ecosystem were chosen for fungicide screening using the mycelial growth rate method .
Cyclooxygenase-2 Inhibitors
A novel series of benzimidazole derivatives wherein 4-(methylsulfonyl) phenyl pharmacophore attached via its C-2 position was designed and synthesized . These compounds were evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenese-2 (COX-2) inhibitors .
Anti-inflammatory Activity
The synthesized compounds were also in vivo evaluated for their anti-inflammatory activity . Several compounds showed selective inhibition to (COX-2) isozyme .
Ulcerogenic Liability
Regarding the ulcerogenic liability, some compounds were found to be safe . For example, compound 11b was the safest one with an Ulcer Index (UI) of 0.83 .
In Silico ADME Prediction
In silico prediction of physicochemical properties, ADME (Absorption, Distribution, Metabolism, and Excretion), and drug-likeness profiles were also studied for these compounds .
Safety and Hazards
properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-2-methyl-1,3,4-benzoxadiazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-11-17-18(16(19)14-5-3-4-6-15(14)23-11)24(20,21)13-9-7-12(22-2)8-10-13/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJBVOPONUIEGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C2O1)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-methoxyphenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one |
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